

Gram-Scale Chemical Synthesis of 3-Galactosyllactose: An Application Note and Protocol

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Compound of Interest

Compound Name: 3-Galactosyllactose

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This document provides a detailed protocol for the gram-scale chemical synthesis of **3-Galactosyllactose** (3'-GL), a trisaccharide of interest for its potential prebiotic properties and presence in human milk oligosaccharides (HMOs). The synthesis commences from commercially available lactose and proceeds through a multi-step sequence involving protection, glycosylation, and deprotection.

Data Summary

The following tables summarize the quantitative data for the multi-step synthesis of **3-Galactosyllactose**, providing a clear overview of the efficiency of each reaction step.

Table 1: Synthesis of Lactose Acceptor 4

| Step | Compound | Starting Material (g) | Reagents | Product | Yield (g) | Yield (%) |
|------|----------|-----------------------|---|---|-----------|-----------|
| 1 | 2 | Lactose (25.0) | 2,2-Dimethoxypropane, p-TsOH·H ₂ O; then BnBr, NaH | Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-3',4'-O-isopropylidene-β-D-galactopyranoside | 16.5 | 27 |
| 2 | 3 | 2 (16.5) | 80% aq. AcOH | Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-β-D-galactopyranoside | 12.5 | 78 |
| 3 | 4 | 3 (5.0) | Chloroacetic anhydride, Pyridine | Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6- | 4.34 | 81 |

di-O-
benzyl-3-
O-
chloroacety
l-β-D-
galactopyr
anoside

Table 2: Synthesis of Galactosyl Donor 9

| Step | Compound | Starting Material (g) | Reagents | Product | Yield (g) | Yield (%) |
|------|----------|-----------------------------------|---|---|-----------|-----------|
| 4 | 9 | β-D-Galactose pentaacetate (10.0) | p-Thiocresol, BF ₃ ·OEt ₂ | p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 10.1 | 89 |

Table 3: Glycosylation and Final Deprotection for **3-Galactosyllactose (13)**

| Step | Compound | Starting Material (g) | Reagents | Product | Yield (g) | Yield (%) |
|------|----------|--------------------------|--|----------------------------|-----------|-------------------|
| 5 | 10 | 4 (4.2) & 9 (3.4) | NIS, TfOH | Fully protected 3'-GL | 3.9 | 52 |
| 6 | - | 10 (3.9) | K ₂ CO ₃ in MeOH | De-acetylated intermediate | - | ~quant. |
| 7 | 13 | Intermediate from Step 6 | H ₂ , Pd/C | 3-Galactosyllactose | 1.42 | 58 (over 2 steps) |

Experimental Protocols

The following are detailed methodologies for the key experiments in the gram-scale synthesis of **3-Galactosyllactose**.

Protocol 1: Synthesis of Lactose Acceptor 4

This protocol describes the three-step synthesis of the key lactose acceptor with a free hydroxyl group at the 3'-position.

Step 1: Synthesis of Benzyl 2,3,6-tri-O-benzyl- β -D-glucopyranosyl-(1 \rightarrow 4)-2,6-di-O-benzyl-3',4'-O-isopropylidene- β -D-galactopyranoside (2)

- Suspend lactose (25.0 g, 73.0 mmol) in dry DMF (250 mL).
- Add 2,2-dimethoxypropane (18.0 mL, 146 mmol) and p-toluenesulfonic acid monohydrate (1.4 g, 7.3 mmol).
- Stir the mixture at 60 °C for 4 hours.
- Cool the reaction to room temperature and add triethylamine (2.0 mL, 14.6 mmol).

- Cool the mixture to 0 °C and add sodium hydride (60% in mineral oil, 14.6 g, 365 mmol) portion-wise.
- Add benzyl bromide (43.4 mL, 365 mmol) dropwise and allow the reaction to warm to room temperature overnight.
- Quench the reaction by the slow addition of methanol (50 mL) at 0 °C.
- Concentrate the mixture under reduced pressure.
- Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield compound 2 as a white solid (16.5 g, 27%).

Step 2: Synthesis of Benzyl 2,3,6-tri-O-benzyl- β -D-glucopyranosyl-(1 \rightarrow 4)-2,6-di-O-benzyl- β -D-galactopyranoside (3)

- Dissolve compound 2 (16.5 g, 19.7 mmol) in 80% aqueous acetic acid (165 mL).
- Heat the solution to 80 °C and stir for 1.5 hours.
- Cool the mixture to room temperature and concentrate under reduced pressure.
- Co-evaporate the residue with toluene three times to remove residual acetic acid.
- Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford compound 3 as a white solid (12.5 g, 78%).

Step 3: Synthesis of Benzyl 2,3,6-tri-O-benzyl- β -D-glucopyranosyl-(1 \rightarrow 4)-2,6-di-O-benzyl-3-O-chloroacetyl- β -D-galactopyranoside (4)

- Dissolve compound 3 (5.0 g, 6.2 mmol) in dry pyridine (50 mL) and cool to 0 °C.
- Add chloroacetic anhydride (1.28 g, 7.5 mmol) and stir the reaction at 0 °C for 30 minutes.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.

- Quench the reaction with methanol (10 mL) and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield acceptor 4 as a white solid (4.34 g, 81%).

Protocol 2: Synthesis of Galactosyl Donor 9

This protocol details the preparation of the thiogalactoside donor required for the glycosylation reaction.

- Dissolve β -D-galactose pentaacetate (10.0 g, 25.6 mmol) and p-thiocresol (4.8 g, 38.4 mmol) in dry dichloromethane (100 mL).
- Cool the solution to 0 °C and add boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$, 6.4 mL, 51.2 mmol) dropwise.
- Stir the reaction at room temperature for 16 hours.
- Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to give donor 9 as a white solid (10.1 g, 89%).

Protocol 3: Glycosylation and Deprotection to Yield 3-Galactosyllactose (13)

This protocol outlines the key glycosylation step followed by a two-step deprotection to afford the final product.

Step 1: Glycosylation to form the fully protected trisaccharide (10)

- Dissolve acceptor 4 (4.2 g, 4.8 mmol) and donor 9 (3.4 g, 7.2 mmol) in dry dichloromethane (50 mL) containing activated 3 Å molecular sieves.
- Stir the mixture under an argon atmosphere at room temperature for 1 hour.
- Cool the mixture to -40 °C and add N-iodosuccinimide (NIS, 1.6 g, 7.2 mmol).
- Add triflic acid (TfOH, 64 µL, 0.72 mmol) dropwise.
- Allow the reaction to slowly warm to -20 °C over 2 hours.
- Quench the reaction with triethylamine (1 mL), dilute with dichloromethane, and filter through Celite.
- Wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield compound 10 (3.9 g, 52%).

Step 2 & 3: Deprotection to **3-Galactosyllactose** (13)

- Dissolve the protected trisaccharide 10 (3.9 g, 2.5 mmol) in methanol (50 mL).
- Add potassium carbonate (345 mg, 2.5 mmol) and stir at room temperature for 4 hours.
- Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate.
- Dissolve the residue in a mixture of methanol (25 mL) and ethyl acetate (25 mL).
- Add palladium on carbon (10 wt. %, 400 mg) and stir the mixture under a hydrogen atmosphere (1 atm) for 16 hours.
- Filter the reaction mixture through Celite and concentrate the filtrate.
- Purify the final product by size-exclusion chromatography (Sephadex G-25, water as eluent) to obtain **3-Galactosyllactose** 13 as a white solid (1.42 g, 58% over two steps).

Visualizations

The following diagrams illustrate the experimental workflow and key chemical transformations.

Caption: Overall workflow for the gram-scale synthesis of **3-Galactosyllactose**.

Caption: Key glycosylation reaction for the formation of the β -(1 \rightarrow 3) linkage.

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